molecular formula C10H12O B1585329 5-Methoxyindan CAS No. 5111-69-3

5-Methoxyindan

Cat. No. B1585329
CAS RN: 5111-69-3
M. Wt: 148.2 g/mol
InChI Key: WPPWEFVZGFJESZ-UHFFFAOYSA-N
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Patent
US04766241

Procedure details

50 g (0.34 mole) of 5-methoxyindane are reacted with 75 ml of chlorosulfonic acid analogously to Example 1 a to give 6-chlorosulfonyl-5-methoxyindane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH2:7][CH2:6]2.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:11]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH2:8]2)=[CH:4][C:3]=1[O:2][CH3:1])(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2CCCC2=CC1
Name
Quantity
75 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=C(C=C2CCCC2=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.